Cas no 2228642-54-2 (5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one)

5-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a pyrazole-oxazolidinone hybrid structure. This scaffold is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The tert-butyl group enhances steric and electronic properties, while the oxazolidin-2-one moiety may contribute to binding affinity in target interactions. Its rigid framework allows for selective modifications, making it valuable in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its utility in exploratory chemistry and lead optimization studies.
5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one structure
2228642-54-2 structure
Product Name:5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one
CAS No:2228642-54-2
MF:C11H17N3O2
MW:223.271582365036
CID:6027781
PubChem ID:165845339
Update Time:2025-05-26

5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one
    • EN300-1770073
    • 2228642-54-2
    • Inchi: 1S/C11H17N3O2/c1-11(2,3)9-5-7(14(4)13-9)8-6-12-10(15)16-8/h5,8H,6H2,1-4H3,(H,12,15)
    • InChI Key: RRCNHXASNPQPEC-UHFFFAOYSA-N
    • SMILES: O1C(NCC1C1=CC(C(C)(C)C)=NN1C)=O

Computed Properties

  • Exact Mass: 223.132076794g/mol
  • Monoisotopic Mass: 223.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56.2Ų

5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 5-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one

5-(3-Tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-Oxazolidin-2-one: A Comprehensive Overview

The compound 5-(3-Tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-Oxazolidin-2-one, identified by the CAS number CAS No 2228642-54-2, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential for use in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as Suzuki coupling and Stille coupling to achieve high yields and purity. The structural integrity of 5-(3-Tert-butyl-1-methyl-1H-pyrazol-5-yl)-1,3-Oxazolidin-one is crucial for its functionality, as minor deviations can significantly alter its bioavailability and efficacy.

In terms of applications, this compound has shown remarkable potential in the development of novel drugs targeting specific receptors. For instance, recent studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. This makes it a valuable tool in the fight against various malignancies. Moreover, its stability under physiological conditions enhances its suitability for long-term therapeutic use.

The molecular structure of CAS No 2228642-54-2 is characterized by a pyrazole ring fused with an oxazolidinone moiety. This combination provides the molecule with unique electronic properties that facilitate interactions with biological targets. Advanced computational models have been employed to predict its binding affinity to various proteins, further aiding in its optimization for therapeutic purposes.

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the pharmacokinetics of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in mapping its metabolic pathways and determining its half-life in vivo. These findings are pivotal for designing dosing regimens that maximize efficacy while minimizing adverse effects.

In conclusion, 5-(3-Tert-butyl-1-methyl-H-pyrazol-5-yl)-Oxazolidinone) represents a cutting-edge innovation in organic chemistry with vast potential across multiple disciplines. Its continued exploration will undoubtedly contribute to breakthroughs in medicine and materials science.

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